molecular formula C5H10O2 B3044218 Pentanoic-4,4-D2 acid CAS No. 83741-75-7

Pentanoic-4,4-D2 acid

Cat. No. B3044218
CAS RN: 83741-75-7
M. Wt: 104.14 g/mol
InChI Key: NQPDZGIKBAWPEJ-CBTSVUPCSA-N
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Description

Pentanoic-4,4-D2 acid is a variant of Pentanoic acid, also known as Valeric acid . It is an aliphatic carboxylic acid with the molecular formula C5 2H2 H8 O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Pentanoic acid, which has the chemical formula C5H10O2 . The difference lies in the presence of two deuterium (D2) atoms in place of two hydrogen atoms .


Physical And Chemical Properties Analysis

This compound shares similar physical and chemical properties with Pentanoic acid. It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .

Scientific Research Applications

Hyperbranched Polyester Synthesis

Pentanoic-4,4-D2 acid plays a role in the synthesis of hyperbranched polyesters. A study demonstrated the synthesis of hyperbranched polyester based on 4,4-bis-(4'-hydroxyphenyl)pentanoic acid, analyzing its structure and branching through NMR spectroscopy. This research highlights the acid's utility in developing materials with specific structural properties (Schmaljohann, Komber, & Voit, 1999).

Catalytic Conversion in Biomass Processing

In the field of green chemistry, pentanoic acid derivatives, like this compound, are used in catalytic processes. A study investigated the conversion of γ-valerolactone, a biomass-derived platform chemical, into pentanoic acid using bifunctional catalysis. This process emphasizes the role of this compound in sustainable chemical production and biomass conversion (Al‐Naji et al., 2020).

X-ray Imaging Applications

Another application of this compound derivatives is in the medical field, particularly in X-ray imaging. A compound synthesized from 4,4-bis(4-hydroxyphenyl)pentanoic acid showed potential for use in X-ray imaging due to its high radiopacity, as examined through various spectroscopic and imaging techniques (Gopan, Susan, Jayadevan, & Joseph, 2021).

Safety and Hazards

While specific safety data for Pentanoic-4,4-D2 acid is not available, Pentanoic acid can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, Pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Future Directions

Research continues to explore the potential applications of Pentanoic acid. In the field of renewable energy, for instance, Pentanoic acid is being studied for its potential role in the production of biofuels . Similar research could be extended to Pentanoic-4,4-D2 acid.

properties

IUPAC Name

4,4-dideuteriopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDZGIKBAWPEJ-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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